N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide is a complex organic compound that features a combination of an aminophenyl group and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 4-aminophenylhydrazine with a carbazole derivative. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to alterations in their function. This interaction can result in the inhibition of cellular processes, such as DNA replication or protein synthesis, which is crucial for its potential therapeutic effects[7][7].
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- N’-[(1E)-1-(3-aminophenyl)ethylidene]-4-biphenylcarbohydrazide
- N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide
Uniqueness
N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide stands out due to its unique combination of an aminophenyl group and a carbazole moiety. This structural feature imparts distinct photophysical properties, making it valuable for applications in optoelectronics and as a fluorescent probe .
Properties
Molecular Formula |
C23H22N4O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-3-carbazol-9-ylpropanamide |
InChI |
InChI=1S/C23H22N4O/c1-16(17-10-12-18(24)13-11-17)25-26-23(28)14-15-27-21-8-4-2-6-19(21)20-7-3-5-9-22(20)27/h2-13H,14-15,24H2,1H3,(H,26,28)/b25-16+ |
InChI Key |
JEOHFEFNLMONGD-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(C=C4)N |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.